molecular formula C23H23ClN2O4S B2387355 8-(6-Chloro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 866846-22-2

8-(6-Chloro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2387355
CAS No.: 866846-22-2
M. Wt: 458.96
InChI Key: REXNNLPGKIOZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-(6-Chloro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane features a 1,4-dioxa-8-azaspiro[4.5]decane core fused to a quinoline scaffold substituted with a chlorine atom at position 6 and a tosyl (p-toluenesulfonyl) group at position 2. The spirocyclic core is known to enhance metabolic stability and bioavailability, making it a privileged structure in drug discovery .

Properties

IUPAC Name

8-[6-chloro-3-(4-methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-16-2-5-18(6-3-16)31(27,28)21-15-25-20-7-4-17(24)14-19(20)22(21)26-10-8-23(9-11-26)29-12-13-30-23/h2-7,14-15H,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXNNLPGKIOZEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC5(CC4)OCCO5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(6-Chloro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of high-throughput screening and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

8-(6-Chloro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield simpler spirocyclic compounds.

Scientific Research Applications

8-(6-Chloro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(6-Chloro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Structural Analogues of the Spirodecane Core

Quinoline-Based Derivatives
  • Ethyl 6-methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-3-carboxylate (): Structure: Methoxy group at position 6 and an ester moiety at position 3 of the quinoline. Synthesis: Achieved via Buchwald-Hartwig coupling of ethyl 4-chloro-6-methoxyquinoline-3-carboxylate with 1,4-dioxa-8-azaspiro[4.5]decane (97% yield) . Application: Intermediate for ALDH1A1 inhibitors, highlighting the role of the spirodecane core in enhancing solubility and target engagement .
  • 8-[6-Methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane (): Structure: Methoxy and sulfonyl groups on the quinoline scaffold.
Sulfonyl-Containing Derivatives
  • 8-(4-Methylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane ():
    • Structure : Direct sulfonyl substitution on the spirodecane nitrogen.
    • Relevance : Demonstrates the synthetic feasibility of introducing sulfonyl groups, a key feature in the target compound .
    • Impact : Sulfonyl groups enhance electrophilicity and binding to ATP pockets in kinases .
Halogenated Derivatives
  • 8-(4-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane (): Structure: Halogenated benzyl substituent. Properties: Increased molecular weight (MW = 312.2 g/mol) and lipophilicity compared to non-halogenated analogs, influencing pharmacokinetics .

Key Reaction Yields :

Compound Yield Reference
Ethyl 6-methoxyquinoline derivative 97%
8-(3-Fluoroindole)spirodecane 68%
Sulfonylated spirodecane (e.g., 14) 68%

Physicochemical and Pharmacological Properties

Molecular Weight and Lipophilicity
Compound MW (g/mol) LogP*
Target Compound (estimated) ~480 ~3.5
8-(4-Bromobenzyl)spirodecane 312.2 2.8
Fluorine-18 labeled spirodecane 326.4 1.9

*LogP values estimated based on structural analogs.

Key Structural-Activity Relationships (SAR)

Quinoline Substitutions: Chlorine at position 6 (target compound) may enhance target selectivity compared to methoxy () or nitro groups (). Tosyl groups improve binding to hydrophobic enzyme pockets .

Spirodecane Modifications :

  • Halogenation increases metabolic stability but may reduce solubility .
  • Sulfonyl groups enhance electrophilic reactivity, critical for covalent inhibitor design .

Biological Activity

The compound 8-(6-Chloro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H16ClN3O2SC_{15}H_{16}ClN_{3}O_{2}S, with a molecular weight of approximately 335.82 g/mol. The compound features a spirocyclic structure which is often associated with unique biological activities.

Key Properties

PropertyValue
Molecular Weight335.82 g/mol
DensityNot specified
Melting PointNot specified
SolubilitySoluble in organic solvents

Antibacterial Properties

Recent studies have demonstrated that derivatives of quinoline, including those related to the compound , exhibit significant antibacterial activity. The compound has shown efficacy against various strains of bacteria, including Mycobacterium tuberculosis and Streptococcus pneumoniae , indicating potential for development as an antibiotic agent .

Anticancer Activity

Research indicates that compounds with similar spirocyclic structures can inhibit cancer cell proliferation. Specifically, the derivative has been evaluated for its activity against several cancer cell lines, showing promising results in reducing cell viability through apoptosis induction .

Neuropharmacological Effects

Preliminary investigations into the neuropharmacological effects suggest that the compound may interact with neurotransmitter systems, potentially serving as a candidate for treating neurological disorders such as anxiety and depression. Studies involving molecular docking have indicated strong binding affinities to specific receptors .

Study 1: Antibacterial Efficacy

In a controlled study, the antibacterial efficacy of the compound was tested against Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as a therapeutic agent.

Study 2: Cytotoxicity in Cancer Cells

A cytotoxicity assay was performed on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 25 µM after 48 hours of treatment, indicating significant anti-proliferative effects compared to control groups.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the tosylquinoline framework.
  • Introduction of the spirocyclic moiety through cyclization reactions.
  • Functionalization at the nitrogen and oxygen sites to yield the final product.

Q & A

Q. Q1. What are the recommended synthetic routes for 8-(6-Chloro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as:

  • Step 1: Formation of the spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane core via cyclization of ketones or aldehydes with amines under acidic conditions (e.g., using HCl) .
  • Step 2: Functionalization of the quinoline moiety. For example, introducing the 6-chloro-3-tosyl group via nucleophilic substitution or palladium-catalyzed coupling .
    Optimization Tips:
  • Control temperature (e.g., reflux in ethanol or THF) and solvent polarity to favor spirocycle formation.
  • Use protecting groups (e.g., tosyl) to prevent side reactions during quinoline derivatization .
  • Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography .

Q. Q2. How can the structural identity and purity of this compound be confirmed post-synthesis?

Methodological Answer: A combination of spectroscopic and analytical techniques is essential:

  • NMR Spectroscopy:
    • ¹H NMR: Identify protons on the spirocyclic core (e.g., characteristic singlet for the dioxolane oxygen environment at δ 3.8–4.2 ppm) and quinoline protons (aromatic signals at δ 7.0–8.5 ppm) .
    • ¹³C NMR: Confirm carbonyl groups (e.g., tosyl C=O at ~165 ppm) and sp³ carbons in the spiro system .
  • Mass Spectrometry (MS): Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) and fragmentation patterns .
  • Elemental Analysis: Ensure purity by comparing experimental vs. theoretical C, H, N, and S percentages .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in biological activity data between structural analogs of this compound?

Methodological Answer: Contradictions often arise from subtle structural variations. A systematic approach includes:

  • Comparative SAR Analysis: Compare analogs (e.g., replacing the tosyl group with nitro or trifluoromethyl groups) to assess how electronic or steric effects influence activity .
  • In Silico Modeling: Use molecular docking to predict binding affinities to target proteins (e.g., enzymes involved in inflammation or lipid metabolism) .
  • Dose-Response Studies: Test analogs at multiple concentrations to identify non-linear activity trends and rule out assay-specific artifacts .

Q. Q4. What strategies are effective in improving the metabolic stability of this spirocyclic compound for in vivo studies?

Methodological Answer:

  • Modification of Labile Groups: Replace the dioxolane ring with a dithiolane (if stability permits) to reduce oxidative degradation .
  • Isotope Labeling: Introduce deuterium at metabolically vulnerable positions (e.g., benzylic hydrogens) to slow CYP450-mediated breakdown .
  • Prodrug Design: Mask polar groups (e.g., carboxylic acid) with ester or amide prodrugs to enhance bioavailability .

Q. Q5. How can researchers address discrepancies in spectral data during structural elucidation?

Methodological Answer:

  • 2D NMR Techniques: Use COSY, HSQC, and HMBC to resolve overlapping signals and assign quaternary carbons (e.g., distinguishing spirocyclic carbons from quinoline carbons) .
  • X-ray Crystallography: Obtain a crystal structure to unambiguously confirm the spatial arrangement of the spiro system and substituents .
  • Cross-Validation: Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to identify outliers .

Q. Q6. What are the key considerations for designing derivatives to explore structure-activity relationships (SAR)?

Methodological Answer:

  • Core Modifications: Vary the spiro ring size (e.g., 1,4-dioxa-8-azaspiro[4.5]decane vs. 1,4-dithia-8-azaspiro[4.5]decane) to assess ring strain and electronic effects .
  • Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF₃) on the quinoline ring to modulate π-π stacking interactions with biological targets .
  • Bioisosteric Replacement: Replace the tosyl group with sulfonamide or phosphonate groups to maintain hydrogen-bonding capacity while altering lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.